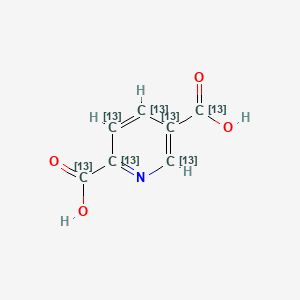

(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid

Description

BenchChem offers high-quality (2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPMIMZXDYBCDF-BNUYUSEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=N[13CH]=[13C]1[13C](=O)O)[13C](=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662181 |

Source

|

| Record name | (~13~C_5_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.068 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189695-39-3 |

Source

|

| Record name | (~13~C_5_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical characteristics of (2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid

An In-depth Technical Guide on the Physical Characteristics of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid

Abstract

This technical guide provides a comprehensive overview of the physical and spectroscopic characteristics of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid, an isotopically labeled form of isocinchomeronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational properties of the molecule, the profound impact of ¹³C enrichment on its analytical signatures, and its applications in modern research. By integrating theoretical principles with practical experimental considerations, this guide serves as an essential resource for the effective utilization of this stable isotope-labeled compound in metabolic studies, quantitative bioanalysis, and as a chemical probe.

Introduction

Overview of Pyridine-2,5-dicarboxylic Acid

Pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid, is a heterocyclic organic compound belonging to the pyridinedicarboxylic acid family.[1] Its structure consists of a pyridine ring substituted with two carboxylic acid groups at the 2 and 5 positions.[1][2] This arrangement of functional groups imparts specific chemical properties, making it a valuable building block in the synthesis of coordination polymers, pharmaceuticals, and other functional materials.[3] Recently, it has been identified as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in various human diseases, highlighting its potential in drug discovery.[4]

The Critical Role of ¹³C Isotopic Labeling in Research

The strategic replacement of naturally abundant ¹²C with the stable isotope ¹³C is a powerful technique in pharmaceutical and chemical research. Unlike radioactive isotopes, stable isotopes like ¹³C do not decay, making them safe to handle and ideal for in vivo studies. The primary utility of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid lies in its distinct mass. This predictable mass shift is fundamental for its use as an internal standard in quantitative mass spectrometry (LC-MS/MS) assays, allowing for precise quantification of the unlabeled analyte in complex biological matrices. Furthermore, ¹³C labeling enables its use as a metabolic tracer to elucidate biotransformation pathways without the kinetic isotope effects often associated with deuterium labeling.[5]

Scope of the Guide

This guide offers an in-depth analysis of the essential physical and spectroscopic properties of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid. It covers physicochemical data, detailed spectroscopic interpretation (MS, NMR, IR), standardized experimental protocols for characterization, and a discussion of its primary applications in a research context.

Molecular and Physicochemical Properties

The introduction of five ¹³C atoms into the pyridine ring fundamentally alters the molar mass of pyridine-2,5-dicarboxylic acid while having a negligible effect on its bulk physicochemical properties like melting point, solubility, and acidity.

Molecular Structure and Formula

-

Unlabeled Compound:

-

¹³C Labeled Compound:

-

Chemical Name: (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid

-

Molecular Formula: ¹³C₅C₂H₅NO₄

-

Molecular Weight: 172.09 g/mol (approx.)

-

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties. The values are primarily for the unlabeled compound, as these bulk properties are not significantly altered by isotopic substitution.

| Property | Value | Significance in Research | Source(s) |

| Appearance | White to yellow/green fine crystalline powder | Indicates purity and consistency of the material. | [3][7][8] |

| Melting Point | 242-247 °C (with decomposition) | A sharp melting point range is a key indicator of purity. Decomposition suggests thermal instability at high temperatures. | [3] |

| Solubility | Water: 1.237 g/L (25 °C); soluble in hot water. Organic Solvents: Soluble in DMSO and DMF; insoluble in cold alcohol, ether, and benzene. | Crucial for selecting appropriate solvents for chemical reactions, biological assays, and analytical method development (e.g., HPLC mobile phase). | [7][8][9] |

| pKa₁ | 2.46 | Governs the ionization state of the first carboxylic acid group. At physiological pH (~7.4), this group will be deprotonated (carboxylate). | [7] |

| pKa₂ | 4.84 | Governs the ionization state of the second carboxylic acid group. At physiological pH, this group will also be deprotonated. | [7] |

In-depth Discussion of Properties

-

Acidity (pKa): The presence of two distinct pKa values indicates a stepwise deprotonation of the two carboxylic acid groups. The molecule's overall charge is pH-dependent, transitioning from neutral at very low pH to -1 and subsequently -2 as the pH increases. This behavior is critical for its interaction with biological targets, such as the active sites of enzymes, and for developing purification methods like ion-exchange chromatography.[7]

-

Solubility Profile: Its solubility in polar organic solvents like DMSO makes it straightforward to prepare stock solutions for in vitro screening.[7][9] The limited aqueous solubility at room temperature can be overcome by increasing the temperature or by forming a salt through the addition of a base, which deprotonates the carboxylic acids to form the more soluble carboxylate salts.[8][9]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity, purity, and isotopic enrichment of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid. The ¹³C labeling has a profound and predictable impact on mass spectrometry and ¹³C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides unambiguous confirmation of successful isotopic labeling. The molecular ion peak ([M+H]⁺) for the labeled compound will appear at a mass-to-charge ratio (m/z) that is 5 units higher than the unlabeled compound, reflecting the incorporation of five ¹³C atoms.

-

Unlabeled [M+H]⁺: ~168.03 m/z

-

Labeled [M+H]⁺: ~173.05 m/z

This mass difference is the cornerstone of its use as an internal standard for quantitative analysis, allowing its signal to be clearly distinguished from that of the unlabeled analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be nearly identical to that of the unlabeled compound. It should display three distinct signals in the downfield aromatic region, characteristic of the substituted pyridine ring.[9] The spectrum is typically recorded in a solvent like DMSO-d₆.[9][10]

-

¹³C NMR Spectroscopy: This is where the most significant spectral differences are observed.

-

Unlabeled Compound: The ¹³C NMR spectrum exhibits seven distinct signals: five for the pyridine ring carbons and two for the carboxyl carbons.[9][11]

-

(2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid: The spectrum of the labeled compound is dramatically different due to extensive ¹³C-¹³C spin-spin coupling between the adjacent labeled carbons on the pyridine ring. This results in complex splitting patterns (multiplets) for each of the five ring carbon signals, in contrast to the sharp singlets seen in the unlabeled spectrum. The two unlabeled carboxyl carbons will remain as singlets but may show smaller, long-range coupling to the adjacent ¹³C-labeled ring carbons. This complex pattern is a definitive signature of the specific labeling pattern.

-

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the vibrations of its functional groups. Isotopic labeling of the carbon backbone has a minimal effect on these vibrations. Key characteristic absorptions include:[9][12][13]

-

A broad O-H stretching band from the carboxylic acid groups, typically in the 2500-3300 cm⁻¹ region.[9]

-

A strong C=O stretching vibration from the carbonyls of the carboxylic acids, expected around 1700 cm⁻¹.[9]

-

C-N and C=C stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.[9]

Experimental Protocols & Workflows

The following represents standardized methodologies for the characterization and analysis of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid.

Workflow for Spectroscopic Confirmation

This diagram illustrates a logical workflow for the complete structural confirmation of the labeled compound.

Caption: A typical workflow for identity and purity confirmation.

Protocol for Solubility Assessment

Objective: To determine the approximate solubility of the compound in an aqueous buffer.

Materials:

-

(2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer, microcentrifuge, analytical balance

-

HPLC system with a UV detector

Methodology:

-

Preparation of Saturated Solution: Accurately weigh an excess amount of the compound (e.g., 5 mg) into a microcentrifuge tube.

-

Add a known volume of PBS (e.g., 1 mL).

-

Vortex the mixture vigorously for 2 minutes.

-

Equilibrate the slurry at a constant temperature (e.g., 25 °C) for 24 hours with intermittent shaking to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant and dilute it with the mobile phase. Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

-

Calculation: Back-calculate the concentration in the original supernatant to determine the solubility in g/L or mol/L.

Applications in Research and Drug Development

The unique properties of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid make it an invaluable tool for advancing pharmaceutical research.

-

Internal Standard for Quantitative Bioanalysis: Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays. Because it co-elutes with the unlabeled drug and has nearly identical ionization efficiency but a different mass, it can correct for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification of the analyte in biological samples like plasma or urine.

-

Metabolic Fate and Pathway Determination: When used in preclinical studies, the ¹³C label acts as a tracer. By analyzing samples from in vitro (e.g., liver microsomes) or in vivo experiments using mass spectrometry, researchers can track the metabolic fate of the parent compound. Metabolites will retain the isotopic label, allowing for their confident identification and the elucidation of biotransformation pathways.

-

Target Engagement and Mechanistic Studies: As a selective inhibitor of D-dopachrome tautomerase, the labeled version can be used in competitive binding assays or structural biology studies (e.g., NMR, X-ray crystallography) to probe the drug-target interactions with high confidence and precision.[4]

Conclusion

(2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid is more than just a chemical reagent; it is an enabling tool for modern scientific investigation. Its well-defined physical properties, combined with the predictable and powerful analytical signature imparted by ¹³C labeling, provide researchers with a reliable standard for quantification and a robust tracer for metabolic exploration. Understanding the characteristics detailed in this guide is paramount for its effective implementation, ensuring data integrity and accelerating the pace of discovery in chemistry and drug development.

References

- BenchChem. (n.d.). An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid.

-

ResearchGate. (n.d.). Up: FT-IR spectra of pyridine-2,5-dicarboxylic acid (H2PDC), ZrCl4,... [Image]. Retrieved from [Link]

-

PubChem. (n.d.). (

ngcontent-ng-c3124257658="" class="ng-star-inserted">13C_5)Pyridine-2,5-(ngcontent-ng-c3124257658="" class="ng-star-inserted">13C_2)dicarboxylic acid. Retrieved from [Link] -

Cheméo. (2026). 2,5-Pyridinedicarboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Pyridinedicarboxylic acid [ATR-IR]. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Pyridinedicarboxylic acid. Retrieved from [Link]

- Wasylina, L., Kucharska, E., & Puszko, A. (1999). The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds, 35, 214-219.

- Pyka, A., & Zyzik, M. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1530.

-

ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample [Image]. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0065416). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,5-Pyridinedicarboxylic acid (CAS 100-26-5). Retrieved from [Link]

-

NIST. (n.d.). 2,5-Pyridinedicarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (2025). Pyridinedicarboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Pyridinedicarboxylic acid [13C NMR]. Retrieved from [Link]

- Siodłak, D., et al. (2021).

-

OIST. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Dinicotinic acid. Retrieved from [Link]

- Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(3), 355-367.e4.

- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid.

-

ResearchGate. (n.d.). Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery. Retrieved from [Link]

Sources

- 1. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. 2,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 7493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5 [chemicalbook.com]

- 4. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,5-Pyridinedicarboxylic Acid | 100-26-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 2,5-Pyridinedicarboxylic Acid Supplier China | High Purity Dipicolinic Acid CAS 499-83-2 | Properties, Applications, Safety Data [pipzine-chem.com]

- 8. 2,5-Pyridinedicarboxylic acid, 98% 5g; Glass bottle | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1189695-39-3

Introduction

(2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid is the isotopically labeled form of pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid. This stable isotope-labeled compound serves as a powerful tool in advanced research, particularly in the fields of drug discovery, metabolomics, and coordination chemistry. The incorporation of five carbon-13 (¹³C) atoms into the pyridine ring provides a distinct mass shift, enabling precise tracking and quantification in complex biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their experimental workflows. We will delve into its significant role as a selective inhibitor of D-dopachrome tautomerase (D-DT), its connection to the tryptophan metabolic pathway, and its application in metabolic flux analysis.

Physicochemical Properties

The introduction of five ¹³C isotopes significantly alters the molecular weight of pyridine-2,5-dicarboxylic acid, a critical feature for its use as an internal standard or tracer in mass spectrometry-based assays. The properties of both the unlabeled and labeled forms are summarized below for comparative analysis.

| Property | Pyridine-2,5-dicarboxylic acid | (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid |

| CAS Number | 100-26-5[1][2] | 1189695-39-3 |

| Molecular Formula | C₇H₅NO₄[1][2] | ¹³C₅C₂H₅NO₄ |

| Molecular Weight | 167.12 g/mol [1][2] | 172.09 g/mol |

| Appearance | Yellow to green fine crystalline powder[3] | Not specified, expected to be similar to unlabeled |

| Melting Point | 242-247 °C (decomposes)[3] | Not specified, expected to be similar to unlabeled |

| Water Solubility | 1.237 g/L at 25 °C[3] | Not specified, expected to be similar to unlabeled |

| pKa | 3.06 (predicted)[3] | Not specified, expected to be similar to unlabeled |

Synthesis of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid

A potential synthetic pathway could start from a fully ¹³C-labeled short-chain carbon source, which is then elaborated into a suitable precursor for pyridine ring formation. For instance, a Hantzsch-like pyridine synthesis could be adapted, utilizing ¹³C-labeled starting materials.

Hypothetical Synthetic Protocol:

-

Preparation of a ¹³C-labeled β-ketoester: This could be achieved by reacting a ¹³C-labeled acetyl derivative (e.g., [1,2-¹³C₂]acetyl chloride) with a ¹³C-labeled malonic acid derivative.

-

Preparation of a ¹³C-labeled enamine: Reaction of the ¹³C-labeled β-ketoester with a ¹³C-labeled ammonia equivalent.

-

Hantzsch-type cyclization: Condensation of the ¹³C-labeled enamine with a ¹³C-labeled α,β-unsaturated carbonyl compound to form a dihydropyridine intermediate.

-

Oxidation: Aromatization of the dihydropyridine to the corresponding ¹³C-labeled pyridine derivative.

-

Introduction of carboxyl groups: If the precursors do not already contain the desired carboxyl groups at the 2 and 5 positions, further functionalization would be necessary. This could involve lithiation followed by carboxylation with ¹³CO₂ or oxidation of methyl groups at the desired positions.

It is important to note that the synthesis of such a specifically labeled compound would be a complex and multi-step process, requiring expertise in isotopic labeling and heterocyclic chemistry.

Applications in Research and Drug Development

Selective Inhibition of D-dopachrome Tautomerase (D-DT/MIF-2)

Pyridine-2,5-dicarboxylic acid has been identified as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT), also known as Macrophage Migration Inhibitory Factor-2 (MIF-2). D-DT is a cytokine involved in inflammatory responses and has been implicated in the pathology of various diseases, including cancer.

-

Mechanism of Action: Pyridine-2,5-dicarboxylic acid effectively blocks the tautomerase activity of D-DT. This inhibition is crucial as the catalytic site of D-DT is believed to play a role in its binding to the CD74 receptor, which mediates its biological functions. By inhibiting the enzymatic activity, pyridine-2,5-dicarboxylic acid can disrupt D-DT-mediated signaling pathways.

The high selectivity of pyridine-2,5-dicarboxylic acid for D-DT over its homolog, MIF, makes it an excellent tool for dissecting the specific roles of D-DT in disease models.

Experimental Protocol: D-dopachrome Tautomerase (D-DT) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the tautomerase activity of D-DT and assess the inhibitory potential of pyridine-2,5-dicarboxylic acid. The assay is based on the D-DT-catalyzed conversion of D-dopachrome methyl ester to 5,6-dihydroxyindole-2-carboxylic acid methyl ester, which can be monitored by the decrease in absorbance at 475 nm.

Materials:

-

Recombinant human D-DT

-

Pyridine-2,5-dicarboxylic acid

-

L-DOPA methyl ester

-

Sodium periodate (NaIO₄)

-

Potassium phosphate buffer (25 mM, pH 6.0)

-

EDTA (500 µM)

-

DMSO (for inhibitor stock solution)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 475 nm

Procedure:

-

Preparation of D-dopachrome methyl ester substrate (prepare fresh):

-

Mix equal volumes of 4 mM L-DOPA methyl ester and 8 mM sodium periodate in potassium phosphate buffer.

-

Incubate for 3-5 minutes at room temperature. The solution will turn a deep red/brown color.

-

This solution contains the D-dopachrome methyl ester substrate.

-

-

Preparation of Inhibitor and Enzyme Solutions:

-

Prepare a stock solution of pyridine-2,5-dicarboxylic acid in DMSO.

-

Serially dilute the inhibitor stock solution in potassium phosphate buffer to achieve a range of desired concentrations.

-

Prepare a working solution of recombinant D-DT in potassium phosphate buffer.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add:

-

Potassium phosphate buffer

-

Inhibitor solution (or DMSO for control)

-

D-DT enzyme solution

-

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the freshly prepared D-dopachrome methyl ester substrate to each well.

-

Immediately measure the decrease in absorbance at 475 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

-

Caption: Workflow for D-DT Inhibition Assay.

Role in Tryptophan Metabolism

Pyridine-2,5-dicarboxylic acid is structurally related to quinolinic acid (pyridine-2,3-dicarboxylic acid), a key metabolite in the kynurenine pathway of tryptophan degradation. The kynurenine pathway is the major route of tryptophan metabolism in the body and produces several neuroactive compounds. Dysregulation of this pathway has been linked to various neurological and inflammatory disorders.

While pyridine-2,5-dicarboxylic acid is not a direct metabolite in the main kynurenine pathway, its structural similarity to quinolinic acid makes it a valuable tool for studying the enzymes and receptors involved in this pathway. The use of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid can help in elucidating the metabolic fate of pyridine dicarboxylic acid structures and their potential cross-reactivity with enzymes of the kynurenine pathway.

Caption: Tryptophan Metabolism and the Role of Pyridine-2,5-dicarboxylic Acid.

Metabolic Tracing with (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid

The primary application of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid is in metabolic tracing studies, also known as ¹³C-metabolic flux analysis (¹³C-MFA). By introducing this labeled compound into a biological system (e.g., cell culture), researchers can track its uptake, distribution, and transformation into downstream metabolites. The distinct mass of the ¹³C-labeled compound and its metabolites allows for their unambiguous detection and quantification by mass spectrometry.

This approach provides valuable insights into:

-

Metabolic pathway activity: Quantifying the rates (fluxes) of metabolic reactions.

-

Drug metabolism: Understanding how a drug candidate is metabolized by cells.

-

Target engagement: Confirming that a drug is interacting with its intended metabolic target.

Experimental Protocol: ¹³C Tracer Analysis in Cell Culture using LC-MS

This protocol outlines a general workflow for a ¹³C tracer experiment in adherent cell culture using (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid, followed by analysis with Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Adherent cells in culture (e.g., in 6-well plates)

-

Standard cell culture medium

-

Labeling medium: Standard medium containing a known concentration of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (80%), pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge (refrigerated)

-

LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency (typically 70-80%).

-

Aspirate the standard culture medium.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for uptake and metabolism of the labeled compound.

-

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled compound.

-

Add 1 mL of pre-chilled 80% methanol (-80°C) to each well to quench metabolic activity and lyse the cells.

-

Use a cell scraper to detach the cells and ensure they are suspended in the methanol.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex for 30 seconds and incubate on ice for 20 minutes to precipitate proteins.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the metabolites, to a new tube for LC-MS analysis.

-

-

LC-MS Analysis:

-

Analyze the metabolite extracts using an LC-MS system. A high-resolution mass spectrometer is recommended to accurately resolve the isotopologues.

-

Use a chromatographic method suitable for separating polar metabolites, such as Hydrophilic Interaction Liquid Chromatography (HILIC).

-

Set the mass spectrometer to acquire data in full scan mode to detect all ions.

-

Look for the mass of the parent labeled compound (and its potential metabolites) which will be approximately 5 Da higher than the unlabeled counterparts.

-

-

Data Analysis:

-

Process the LC-MS data using appropriate software to identify and quantify the labeled compounds.

-

Determine the isotopic enrichment by calculating the ratio of the labeled to unlabeled forms of the compound and its metabolites over time.

-

Correct for the natural abundance of ¹³C.

-

Use the isotopic labeling data to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).

-

Sources

A Technical Guide to the Isotopic Purity of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid

Abstract

Isotopically labeled compounds are indispensable tools in modern drug development, serving as internal standards for quantitative bioanalysis and as tracers in metabolic studies.[1][2] The accuracy and reliability of the data derived from these studies are fundamentally dependent on the chemical and isotopic purity of the labeled standard. This guide provides an in-depth technical overview of the critical methods used to assess the isotopic purity of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid, a key scaffold in various chemical and pharmaceutical applications. We will explore the underlying principles, experimental protocols, and data interpretation for the two gold-standard analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, analytical scientists, and quality control professionals engaged in the synthesis and application of stable isotope-labeled compounds.

The Imperative of Isotopic Purity in Drug Development

Stable Isotope Labeled (SIL) internal standards are the cornerstone of high-precision quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[3][4] By incorporating a known amount of a SIL analog of the analyte into a sample at the earliest stage, variations arising from sample extraction, matrix effects, and instrument response can be effectively normalized.[5] This is because the SIL standard is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences nearly identical ionization efficiency, yet is distinguishable by its higher mass.[3]

The compound (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid contains five ¹³C atoms in its core pyridine ring. Its utility as an internal standard or metabolic tracer relies on a precise knowledge of its isotopic enrichment. An incompletely labeled standard, containing a significant population of molecules with fewer than five ¹³C atoms, can introduce a cross-signal at the mass of the unlabeled analyte, leading to inaccurate quantification.[3] Therefore, rigorous validation of isotopic purity is not merely a quality control step but a prerequisite for generating trustworthy data in pharmacokinetic, ADME (Absorption, Distribution, Metabolism, and Excretion), and biomarker studies.[6][7]

| Property | Value | Reference |

| Molecular Formula | C₂¹³C₅H₅NO₄ | [8] |

| Monoisotopic Mass | 174.04534149 Da | [8] |

| Natural Abundance Mass | 167.02185789 Da | |

| Isotopic Enrichment | Target: ≥99 Atom % ¹³C | [9] |

Conceptual Origins of Isotopic Impurities

While a detailed synthetic pathway for this specific molecule is proprietary to manufacturers, the synthesis of complex ¹³C-labeled compounds generally begins with highly enriched, simple precursors like ¹³CO₂ or [U-¹³C₆]benzene.[9] Isotopic impurities can arise from two primary sources:

-

Incomplete Labeling of Starting Materials: The precursor materials, while highly enriched, are never 100% isotopically pure. A ¹³C precursor with 99% enrichment will inherently contain 1% ¹²C, which gets incorporated during synthesis.

-

Carbon from Unlabeled Reagents: If any step in the synthetic route introduces carbon atoms from reagents that are not isotopically labeled, this will dilute the final isotopic enrichment.

Understanding these potential sources is crucial as it informs the analytical strategy required to detect and quantify the resulting isotopologue distribution.

Workflow for Isotopic Purity Verification

A robust determination of isotopic purity necessitates a multi-faceted analytical approach, primarily leveraging the complementary strengths of Mass Spectrometry and NMR Spectroscopy.

Caption: Overall workflow for the determination of isotopic purity.

Analysis by High-Resolution Mass Spectrometry (HRMS)

HRMS is the primary technique for quantifying isotopic enrichment. Its ability to distinguish between ions with very small mass differences is essential for resolving the various isotopologues of the target molecule.[10][11]

The Causality Behind HRMS

The core principle is to measure the mass-to-charge ratio (m/z) of the ionized molecule with high precision. For (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid, the target molecule contains seven carbon atoms in total (5 in the ring, 2 in the carboxyl groups). If the synthesis were perfect using fully ¹³C-labeled precursors for all seven carbons, the molecular ion would have a mass approximately 7 Daltons higher than its unlabeled counterpart. HRMS allows us to not only see this mass shift but also to resolve and quantify the populations of molecules that have incorporated fewer ¹³C atoms (e.g., M+6, M+5, etc.).[10]

Sources

- 1. metsol.com [metsol.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 7. researchgate.net [researchgate.net]

- 8. (~13~C_5_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid | C7H5NO4 | CID 45040304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology - China Isotope Development [asiaisotopeintl.com]

- 10. almacgroup.com [almacgroup.com]

- 11. researchgate.net [researchgate.net]

(2,3,4,5,6-13C5)isocinchomeronic acid applications in research

An In-Depth Technical Guide to the Research Applications of (2,3,4,5,6-¹³C₅)Isocinchomeronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in modern biomedical research, enabling precise and quantitative interrogation of complex biological systems. (2,3,4,5,6-¹³C₅)Isocinchomeronic acid, a uniformly labeled isotopologue of pyridine-2,5-dicarboxylic acid, offers significant potential for elucidating metabolic pathways, quantifying flux, and serving as a robust internal standard in analytical assays. This guide provides a comprehensive overview of the core applications of this tracer, grounded in the principles of ¹³C Metabolic Flux Analysis (¹³C-MFA) and stable isotope dilution mass spectrometry. We will explore its utility in tracing the pyridine nucleotide cycle, quantifying contributions to NAD⁺ biosynthesis, and its role in high-precision quantitative bioanalysis. Detailed experimental protocols, data interpretation strategies, and visualizations are provided to empower researchers to effectively integrate this powerful tool into their discovery and development workflows.

Introduction: The Power of Uniform Isotopic Labeling

Isocinchomeronic acid (pyridine-2,5-dicarboxylic acid) is a pyridinedicarboxylic acid that has been explored as an intermediate in the synthesis of nicotinic acid (Vitamin B3) and in the development of vat dyes.[1] While the unlabeled compound has established chemical utility, its uniformly ¹³C-labeled counterpart, (2,3,4,5,6-¹³C₅)isocinchomeronic acid, unlocks a suite of sophisticated applications in metabolic research.

The core value of (2,3,4,5,6-¹³C₅)isocinchomeronic acid lies in its five ¹³C atoms, which act as a stable, non-radioactive tracer. When introduced into a biological system, the labeled pyridine ring can be tracked through metabolic pathways. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then distinguish the ¹³C-labeled metabolites from their unlabeled (¹²C) counterparts. This allows for the precise mapping and quantification of metabolic reaction rates, a technique known as ¹³C Metabolic Flux Analysis (¹³C-MFA).[2][3][4] ¹³C-MFA is considered the gold standard for quantifying the flux of living cells, providing a deep understanding of cellular physiology and regulation.[2]

This guide will focus on two primary, high-impact research applications:

-

Metabolic Flux Analysis: Tracing the metabolic fate of the pyridine ring, particularly in the context of pyridine nucleotide metabolism.

-

Quantitative Bioanalysis: Serving as an ideal internal standard for mass spectrometry-based quantification of the unlabeled parent compound or related metabolites.

Core Application: Metabolic Flux Analysis (MFA) of the Pyridine Nucleotide Cycle

The pyridine nucleotide cycle governs the biosynthesis, utilization, and recycling of nicotinamide adenine dinucleotide (NAD⁺), a coenzyme central to cellular redox reactions and a critical signaling molecule. Understanding the dynamics of this cycle is vital in fields such as oncology, neurodegeneration, and metabolic diseases.[5] Isocinchomeronic acid can be decarboxylated to form nicotinic acid, a key precursor in the de novo NAD⁺ synthesis pathway.[1] Therefore, (2,3,4,5,6-¹³C₅)isocinchomeronic acid is a powerful probe for dissecting this pathway.

Rationale for Use as a Tracer

By providing cells with (2,3,4,5,6-¹³C₅)isocinchomeronic acid, researchers can trace the incorporation of the fully labeled pyridine ring into the NAD⁺ molecule. This allows for the quantification of the flux through the de novo synthesis pathway relative to other salvage pathways that utilize nicotinamide or nicotinamide riboside. The uniform labeling provides a distinct mass shift that is easily detectable by mass spectrometry.

Experimental Workflow: Tracing ¹³C into the NAD⁺ Metabolome

The following protocol outlines a typical workflow for a ¹³C tracer experiment using (2,3,4,5,6-¹³C₅)isocinchomeronic acid.

Objective: To quantify the contribution of isocinchomeronic acid to the NAD⁺ pool in cultured mammalian cells.

Protocol:

-

Cell Culture: Plate mammalian cells (e.g., HEK293, HepG2) at a desired density and allow them to adhere and reach the desired confluency (typically mid-log phase).

-

Tracer Introduction: Prepare a ¹³C-labeling medium by supplementing standard culture medium with a known concentration of (2,3,4,5,6-¹³C₅)isocinchomeronic acid (e.g., 100 µM). Remove the standard medium from the cells and replace it with the labeling medium.

-

Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamic incorporation of the ¹³C label into downstream metabolites.

-

Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of ice-cold 80% methanol to the culture plate to quench metabolism and extract polar metabolites.

-

Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

-

Sample Preparation: Transfer the supernatant containing the extracted metabolites to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

-

Inject the sample onto a liquid chromatography-mass spectrometry (LC-MS/MS) system.

-

Use a chromatographic method (e.g., HILIC or reversed-phase ion-pairing) capable of retaining and separating NAD⁺ and its precursors.

-

Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect the mass shift associated with ¹³C incorporation. Monitor for the mass of unlabeled NAD⁺ (M+0) and fully labeled NAD⁺ ([M+5]⁺).

-

Data Analysis and Interpretation

The primary output of the LC-MS analysis will be the fractional abundance of different isotopologues of NAD⁺. The fractional labeling is calculated as:

Fractional Labeling = [Intensity of Labeled Ion] / ([Intensity of Labeled Ion] + [Intensity of Unlabeled Ion])

By plotting the fractional labeling of NAD⁺ over time, researchers can determine the rate of incorporation and the steady-state contribution of isocinchomeronic acid to the total NAD⁺ pool. This provides a direct measure of the metabolic flux through this specific biosynthetic route.[6]

Diagram: Tracing (2,3,4,5,6-¹³C₅)Isocinchomeronic Acid into the NAD⁺ Pool

Caption: Metabolic tracing from labeled isocinchomeronic acid to NAD⁺.

Core Application: Internal Standard for Quantitative Bioanalysis

Accurate quantification of small molecules in complex biological matrices (e.g., plasma, urine, cell lysates) is a cornerstone of pharmacology, toxicology, and metabolomics. The gold-standard method for this is stable isotope dilution mass spectrometry, which relies on the use of a stable isotope-labeled internal standard (SIL-IS).[7]

Rationale and Advantages

(2,3,4,5,6-¹³C₅)Isocinchomeronic acid is an ideal internal standard for the quantification of its unlabeled analogue for several reasons:

-

Co-elution: It is chemically identical to the analyte and therefore co-elutes during liquid chromatography, correcting for matrix effects and variations in instrument response.

-

Similar Extraction Recovery: It behaves identically during sample extraction, ensuring that any loss of analyte during sample preparation is accounted for.

-

Distinct Mass: The +5 Da mass difference provides a clear and unambiguous signal in the mass spectrometer, preventing cross-talk between the analyte and the standard.

-

No Biological Interference: The ¹³C label does not alter the chemical properties and is not found endogenously at high enrichment.

Experimental Workflow: Developing a Quantitative Assay

Objective: To accurately quantify the concentration of isocinchomeronic acid in human plasma.

Protocol:

-

Preparation of Standards:

-

Prepare a stock solution of unlabeled isocinchomeronic acid (the analyte) at a known high concentration (e.g., 1 mg/mL).

-

Prepare a stock solution of (2,3,4,5,6-¹³C₅)isocinchomeronic acid (the SIL-IS) at a known concentration (e.g., 1 mg/mL).

-

-

Calibration Curve:

-

Create a series of calibration standards by spiking known amounts of the analyte stock solution into a blank biological matrix (e.g., charcoal-stripped plasma) to cover the expected concentration range.

-

Add a fixed amount of the SIL-IS solution to each calibration standard.

-

-

Sample Preparation:

-

Take an aliquot of the unknown plasma sample (e.g., 100 µL).

-

Add the same fixed amount of the SIL-IS solution as used in the calibration curve.

-

Perform a protein precipitation extraction by adding a solvent like acetonitrile, vortexing, and centrifuging to pellet the proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant from the extracted samples and calibration standards for analysis.

-

Inject onto an LC-MS/MS system.

-

Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Define MRM transitions for both the analyte and the SIL-IS (e.g., monitoring the fragmentation of the precursor ion to a specific product ion).

-

-

Data Analysis and Quantification:

-

For each sample and standard, calculate the peak area ratio of the analyte to the SIL-IS.

-

Plot the peak area ratios of the calibration standards against their known concentrations to generate a linear calibration curve.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios onto the calibration curve.

-

Diagram: Quantitative Bioanalysis Workflow

Caption: Workflow for stable isotope dilution mass spectrometry.

Summary of Technical Specifications and Data

| Property | (2,3,4,5,6-¹³C₅)Isocinchomeronic Acid | Isocinchomeronic Acid (Unlabeled) |

| IUPAC Name | (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid | pyridine-2,5-dicarboxylic acid |

| Synonyms | [¹³C₅]-Isocinchomeronic Acid | 2,5-Pyridinedicarboxylic acid |

| CAS Number | 1189695-39-3 | 100-26-5[8][9][10] |

| Molecular Formula | C₂¹³C₅H₅NO₄ | C₇H₅NO₄[8][9][10] |

| Monoisotopic Mass | 174.045 Da[11] | 167.022 Da[8] |

| Mass Difference | +7.023 Da (vs. fully ¹²C version) | N/A |

| Primary Application | Metabolic Tracer, Internal Standard | Chemical Intermediate |

| Detection Method | Mass Spectrometry, NMR | Various analytical methods |

Conclusion and Future Directions

(2,3,4,5,6-¹³C₅)Isocinchomeronic acid is a specialized yet powerful research tool. Its primary utility lies in its application as a tracer for ¹³C-MFA studies of the pyridine nucleotide cycle and as a high-fidelity internal standard for quantitative mass spectrometry. While its use may be more targeted than broadly applied tracers like ¹³C-glucose, it offers unparalleled precision for answering specific questions about NAD⁺ metabolism and for the bioanalysis of its parent compound.

Future research could expand its use to investigate the metabolic reprogramming of NAD⁺ synthesis in cancer cells, explore its role in neuronal NAD⁺ homeostasis in the context of neurodegenerative disease, or develop it as a certified standard for clinical diagnostic assays. As the fields of metabolomics and systems biology continue to demand greater quantitative accuracy, the applications for precisely labeled molecules like (2,3,4,5,6-¹³C₅)isocinchomeronic acid will undoubtedly expand.

References

-

Pipzine Chemicals. (n.d.). Pyridine-3,5-dicarboxylic acid. Retrieved from [Link]

-

Yin, M., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. Retrieved from [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Experimental & Molecular Medicine. Retrieved from [Link]

-

Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. ETH Zurich. Retrieved from [Link]

-

Wiechert, W. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. 13cflux.net. Retrieved from [Link]

-

Kole, G. K., et al. (2011). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm. Retrieved from [Link]

-

SIKÉMIA. (n.d.). Pyridine-3,5-dicarboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Pyridinedicarboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (2025, June 18). Pyridinedicarboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (

ngcontent-ng-c3124257658="" class="ng-star-inserted">13C_5)Pyridine-2,5-(ngcontent-ng-c3124257658="" class="ng-star-inserted">13C_2)dicarboxylic acid. PubChem Compound Database. Retrieved from [Link] - Mahan, J. E. (1953). U.S. Patent No. 2,657,207. U.S. Patent and Trademark Office.

-

Cheméo. (n.d.). 2,5-Pyridinedicarboxylic acid. Retrieved from [Link]

-

Zhang, R., et al. (2022). Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells. Frontiers in Pharmacology. Retrieved from [Link]

-

Tullson, P. C., & Terjung, R. L. (1991). Importance of purine nucleotide cycle to energy production in skeletal muscle. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

-

Rechsteiner, M., & Willis, R. (1975). Pyridine nucleotide metabolism in mitotic cells. Journal of Cellular Physiology. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Pyridinedicarboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Dinicotinic acid. Retrieved from [Link]

-

Mast, V., et al. (1992). Use of pseudoracemic nitrendipine to elucidate the metabolic steps responsible for stereoselective disposition of nitrendipine enantiomers. British Journal of Clinical Pharmacology. Retrieved from [Link]

Sources

- 1. US2657207A - Preparation of isocinchomeronic acid - Google Patents [patents.google.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 5. Pyridine nucleotide metabolism in mitotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of pseudoracemic nitrendipine to elucidate the metabolic steps responsible for stereoselective disposition of nitrendipine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 7493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 10. chemeo.com [chemeo.com]

- 11. (~13~C_5_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid | C7H5NO4 | CID 45040304 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Application of ¹³C-Labeled Pyridine Dicarboxylic Acid Derivatives in Research and Drug Development

Abstract: Stable isotope labeling has become an indispensable tool in the life sciences, providing unparalleled insights into metabolic pathways, disease mechanisms, and drug metabolism. Among the vast array of available tracers, ¹³C-labeled pyridine dicarboxylic acid derivatives represent a uniquely powerful class of molecules. Their structural similarity to endogenous metabolites, such as the neuroactive quinolinic acid, positions them as critical probes for investigating complex biological systems. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, characterization, and application of these essential compounds. We delve into the causality behind experimental design, offering field-proven insights into their use for metabolic flux analysis, as internal standards for quantitative mass spectrometry, and in the elucidation of disease pathophysiology, grounding all claims in authoritative sources.

The Strategic Importance of ¹³C-Labeled Pyridine Dicarboxylic Acids

Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds for a multitude of therapeutic agents used to treat conditions ranging from tuberculosis to cancer and diabetes[1]. The introduction of a stable, heavy isotope of carbon (¹³C) into these structures does not alter their chemical properties but makes them distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[2][3]. This fundamental principle allows scientists to trace the journey of these molecules through complex biological matrices, providing a dynamic view of metabolic processes.

The primary advantages of using ¹³C-labeled derivatives are:

-

Biological Equivalence: Cells process ¹³C-labeled molecules identically to their unlabeled (¹²C) counterparts, ensuring that the tracer's behavior accurately reflects endogenous metabolic activity[3].

-

Non-Radioactivity: Unlike ¹⁴C, ¹³C is a stable isotope, eliminating the need for specialized radioactive handling and disposal protocols.

-

Analytical Power: The mass shift imparted by ¹³C enables highly sensitive and specific detection by mass spectrometry and provides unique spectral signatures in NMR, allowing for precise quantification and structural elucidation[4][5].

One of the most significant derivatives in this class is quinolinic acid (pyridine-2,3-dicarboxylic acid), a key neuroactive metabolite in the kynurenine pathway, which is implicated in inflammatory neurological diseases[6][7]. Using ¹³C-labeled precursors to track its synthesis provides direct evidence of pathway activity in pathological states[6].

Synthesis and Characterization: Ensuring Purity and Positional Integrity

The utility of a ¹³C-labeled compound is wholly dependent on its chemical and isotopic purity. The synthesis must be designed to introduce the ¹³C label at a specific, known position with high efficiency.

General Synthetic Strategy

A common and effective method for introducing a ¹³C-labeled carboxylic acid group involves nucleophilic substitution using labeled potassium cyanide (K¹³CN), followed by hydrolysis. This strategy is adaptable for various pyridine dicarboxylic acid isomers.

Caption: Generalized workflow for the synthesis of ¹³C-labeled pyridine dicarboxylic acids.

Causality in Synthesis:

-

Choice of Precursor: Starting with a di-halogenated pyridine allows for the sequential or simultaneous introduction of two ¹³C-nitrile groups, which are the precursors to the carboxylic acids. The positions of the halogens dictate the final isomer.

-

Use of K¹³CN: This is a cost-effective and readily available source of the ¹³C label for the carboxyl group[8][9].

-

Hydrolysis Conditions: The choice between acidic or basic hydrolysis is critical. It must be sufficiently robust to convert the nitrile groups to carboxylic acids without promoting decarboxylation or degradation of the pyridine ring.

Quality Control and Isotopic Enrichment Analysis

Confirming the identity, purity, and extent of labeling is a non-negotiable step. A combination of NMR and high-resolution mass spectrometry (HRMS) is the gold standard.

Experimental Protocol: Determination of Isotopic Enrichment

-

Sample Preparation: Dissolve a precise amount of the synthesized ¹³C-labeled compound and its corresponding unlabeled standard in a suitable solvent (e.g., DMSO-d₆ for NMR, 50:50 acetonitrile:water for MS).

-

Mass Spectrometry Analysis:

-

Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquire the full scan mass spectrum. The unlabeled compound will show a primary peak at its monoisotopic mass (M). The ¹³C-labeled compound will show a peak at M+n, where 'n' is the number of ¹³C atoms incorporated.

-

Calculate the isotopic enrichment by comparing the peak areas of the labeled and unlabeled species.

-

-

NMR Spectroscopy Analysis:

-

Acquire a ¹³C NMR spectrum. The chemical shifts will confirm the positions of the ¹³C labels[10][11].

-

For quantitative analysis, specialized NMR pulse sequences like isotope-edited total correlation spectroscopy (ITOCSY) can be used to filter signals from ¹³C-containing molecules, allowing for accurate measurement of enrichment in complex mixtures[4][12].

-

| Technique | Information Provided | Advantages | Considerations |

| High-Resolution MS | Exact mass, isotopic distribution (enrichment) | High sensitivity, requires minimal sample | Provides limited structural information on label position |

| ¹³C NMR | Precise location of ¹³C atoms, structural confirmation | Unambiguous positional information | Lower sensitivity, requires more sample |

Core Applications in Research and Development

The true power of ¹³C-labeled pyridine dicarboxylic acids is realized in their application to solve complex biological questions.

Application 1: Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network[13][14]. By introducing a ¹³C-labeled substrate and measuring the distribution of ¹³C in downstream metabolites, researchers can map the flow of carbon through intersecting pathways[5][14].

Hypothetical Use Case: Tracing the Kynurenine Pathway The kynurenine pathway metabolizes tryptophan and produces several neuroactive compounds, including quinolinic acid (a pyridine-2,3-dicarboxylic acid)[6]. Dysregulation of this pathway is linked to neuroinflammatory diseases. A ¹³C-labeled tryptophan tracer can be used to measure the flux towards quinolinic acid production.

Caption: Tracing carbon flow from ¹³C-Tryptophan to ¹³C-Quinolinic Acid.

Experimental Logic:

-

Why use a tracer? Simply measuring the total amount of quinolinic acid (the "pool size") does not reveal its rate of production or consumption. A ¹³C-tracer allows the measurement of de novo synthesis, providing a dynamic view of pathway activity[6].

-

Why is this important for drug development? By quantifying the flux through enzymes like indoleamine 2,3-dioxygenase (IDO), researchers can assess the efficacy of inhibitor drugs designed to modulate this pathway in diseases like cancer or neurodegeneration[15].

Application 2: The Gold Standard for Quantitative Bioanalysis

In drug metabolism and pharmacokinetic (DMPK) studies, accurate quantification of a drug or metabolite in biological samples (e.g., plasma, tissue) is essential. Stable isotope-labeled internal standards are the gold standard for this purpose. A ¹³C-labeled pyridine dicarboxylic acid is the ideal internal standard for the quantification of its unlabeled analogue.

Principle of Stable Isotope Dilution Mass Spectrometry: The ¹³C-labeled internal standard is chemically identical to the analyte but has a higher mass. It is spiked into a sample at a known concentration at the very beginning of the sample preparation process. Because the standard and the analyte behave identically during extraction, chromatography, and ionization, any sample loss will affect both equally. The ratio of the analyte's MS signal to the internal standard's MS signal is used for quantification, providing a highly accurate and precise measurement that corrects for experimental variability.

Experimental Protocol: LC-MS/MS Quantification

-

Standard Spiking: Add a known amount of the ¹³C-labeled pyridine dicarboxylic acid internal standard to the biological sample (e.g., 10 µL of a 1 µg/mL solution into 100 µL of plasma).

-

Sample Preparation: Perform protein precipitation (e.g., with acetonitrile) and/or solid-phase extraction to remove interferences.

-

LC Separation: Inject the extracted sample onto a liquid chromatography system to separate the analyte from other matrix components.

-

MS/MS Detection:

-

Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Define an MRM transition for the unlabeled analyte (e.g., m/z 168 -> 124).

-

Define a corresponding MRM transition for the ¹³C-labeled internal standard (e.g., m/z 175 -> 131, assuming 7 ¹³C atoms).

-

-

Quantification: Generate a calibration curve using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard. Calculate the concentration of the analyte in the unknown sample by comparing its peak area ratio (Analyte/Internal Standard) to the calibration curve.

Caption: Workflow for quantitative analysis using a ¹³C-labeled internal standard.

Conclusion and Future Outlook

¹³C-labeled pyridine dicarboxylic acid derivatives are more than just research reagents; they are precision tools that enable scientists to dissect biological complexity with a high degree of certainty. From mapping the intricate web of metabolic fluxes to providing the anchor for robust quantitative assays, their role in basic science and translational medicine is profound. As analytical technologies continue to advance in sensitivity and resolution, the applications for these versatile labeled compounds will undoubtedly expand, further empowering the discovery of novel disease biomarkers and the development of next-generation therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers to leverage the full potential of these critical scientific instruments.

References

-

Lewis, I. A., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. [Link]

-

Lewis, I. A., et al. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. [Link]

-

Le, A., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. [Link]

-

Fan, T. W., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC. [Link]

-

Heyes, M. P., et al. (1993). A mechanism of quinolinic acid formation by brain in inflammatory neurological disease. Attenuation of synthesis from L-tryptophan by 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate. PubMed. [Link]

-

University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research. [Link]

-

Gerratana, B., et al. (2014). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PMC. [Link]

-

IsoLife. (n.d.). 13C 18O Labeled Compounds. IsoLife. [Link]

-

Schaeffer, N., et al. (2017). Synthesis of 13 C-labelled cutin and suberin monomeric dicarboxylic acids of the general formula HO213 C-(CH2 )n -13 CO2 H (n = 10, 12, 14, 16, 18, 20, 22, 24, 26, 28). ResearchGate. [Link]

-

Baldwin, M. A., & Langley, G. J. (1985). Synthesis of [2‐ 13 C]quinoline and [3‐ 13 C]quinoline. University of Southampton. [Link]

-

Robson, J., & Sorby, P. J. (1978). The synthesis of 4-14C-pyridine-2,6-dicarboxylic acid. ANSTO. [Link]

-

Fernández, F. G., et al. (2012). Assessment of the production of 13C labeled compounds from phototrophic microalgae at laboratory scale. PubMed. [Link]

-

Young, J. D., et al. (2011). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]

-

Ahn, W. S., & Antoniewicz, M. R. (2013). Metabolic flux analysis using ¹³C peptide label measurements. PubMed. [Link]

-

Schaeffer, N., et al. (2017). Synthesis of 13 C-labelled cutin and suberin monomeric dicarboxylic acids... Semantic Scholar. [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. [Link]

-

Zhang, H., et al. (2022). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv. [Link]

-

Rasool, N., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

-

Korenchan, D. E., et al. (2019). Dicarboxylic Acids as pH Sensors for Hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging. PMC. [Link]

-

Munger, J., et al. (2011). 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. BMC Systems Biology. [Link]

-

Guillemin, G. J., et al. (2014). Characterization of the Kynurenine Pathway and Quinolinic Acid Production in Macaque Macrophages. PMC. [Link]

-

Holmes, D. L., et al. (1996). Synthesis and acidity constants of 13CO 2H-labelled dicarboxylic acids. pK as from 13C-NMR. Tetrahedron. [Link]

-

Lodi, A., et al. (2023). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]

-

Lodi, A., et al. (2023). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. PubMed. [Link]

-

Grankvist, K., et al. (2018). Profiling the metabolism of human cells by deep 13C labeling. PMC. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

-

Wasylina, L., et al. (1999). The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Semantic Scholar. [Link]

-

El-Hawiet, A., et al. (2019). Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo-β-Lactamase-1. MDPI. [Link]

-

Le, A., et al. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology. [Link]

-

Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. [Link]

-

PubChem. (n.d.). (

ngcontent-ng-c3124257658="" class="ng-star-inserted">13C_5)Pyridine-2,5-(ngcontent-ng-c3124257658="" class="ng-star-inserted">13C_2)dicarboxylic acid. PubChem. [Link] -

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

de Graaf, R. A., et al. (2011). Pyruvate Carboxylation in Different Model Systems Studied by 13C MRS. PMC. [Link]

-

ResearchGate. (n.d.). Flow of 13 C label from 13 C-labeled glucose into brain metabolites. ResearchGate. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorxiv.org [biorxiv.org]

- 4. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A mechanism of quinolinic acid formation by brain in inflammatory neurological disease. Attenuation of synthesis from L-tryptophan by 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the Kynurenine Pathway and Quinolinic Acid Production in Macaque Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 13 C-labelled cutin and suberin monomeric dicarboxylic acids of the general formula HO2 13 C-(CH2 )n -13 CO2 H (n = 10, 12, 14, 16, 18, 20, 22, 24, 26, 28). | Semantic Scholar [semanticscholar.org]

- 10. Pyridine-2,6-dicarboxylic acid(499-83-2) 13C NMR spectrum [chemicalbook.com]

- 11. The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

Methodological & Application

Unlocking Precision in Drug Metabolism: Applications of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic Acid

Introduction: The Imperative for Stable Isotope Labeling in Modern Drug Development

In the landscape of pharmaceutical development, a comprehensive understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[1] These metabolic studies are not only crucial for assessing the safety and efficacy of new therapeutic agents but also for navigating the stringent requirements of regulatory bodies. Among the sophisticated analytical techniques employed, stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a cornerstone for elucidating the metabolic fate of drugs.[2][3]

Unlike radioactive isotopes, stable isotopes are non-toxic and safe for use in clinical trials, offering a powerful tool for tracking molecular transformations within biological systems.[3] The incorporation of ¹³C into a molecule allows researchers to trace its journey through various metabolic pathways with exceptional precision using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][4]

This guide focuses on the specific applications of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid, a stable isotope-labeled analog of isocinchomeronic acid. The pyridine moiety is a prevalent scaffold in a vast number of pharmaceuticals, known to influence metabolic stability, permeability, and biological potency.[5][6][7] Consequently, understanding the metabolic pathways of pyridine-containing drugs is a critical aspect of drug discovery. This application note will detail the utility of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid as an indispensable tool for researchers, scientists, and drug development professionals in advancing their drug metabolism studies.

Core Applications of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic Acid

The primary applications of this isotopically labeled compound fall into two main categories: as an internal standard for quantitative bioanalysis and as a tracer for metabolic pathway elucidation.

The Gold Standard Internal Standard for LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[7] However, matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and reproducibility of these measurements.[7] The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to mitigate these effects.[4][8]

(2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid is an ideal internal standard for the quantification of its unlabeled counterpart, which may be a metabolite of a pyridine-containing drug. Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects.[7] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, ensuring highly accurate and precise quantification.[9]

Advantages of ¹³C-Labeling over Deuterium (²H) Labeling:

| Feature | ¹³C-Labeled Internal Standard | ²H-Labeled Internal Standard |

| Chromatographic Co-elution | Near-perfect co-elution with the unlabeled analyte.[7][10] | Potential for slight chromatographic separation from the unlabeled analyte.[7][10] |

| Ion Suppression Compensation | More effective at compensating for matrix-induced ion suppression/enhancement.[7][10] | Less effective if chromatographic separation occurs.[7][10] |

| Isotopic Stability | Highly stable, with no risk of isotope exchange.[8] | Potential for back-exchange of deuterium with hydrogen from the solvent.[6] |

Tracer for Elucidating Metabolic Pathways

By introducing a ¹³C-labeled drug candidate into an in vitro or in vivo system, researchers can trace the metabolic fate of the pyridine ring. If the drug is metabolized to pyridine-2,5-dicarboxylic acid, the resulting metabolite will be enriched with ¹³C. This allows for the unambiguous identification of the metabolite in complex biological matrices and helps to piece together the metabolic puzzle.[2][11]

Experimental Protocols

Protocol 1: Quantification of Pyridine-2,5-dicarboxylic Acid in Human Plasma using LC-MS/MS with (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic Acid as an Internal Standard

This protocol outlines a validated method for the accurate quantification of pyridine-2,5-dicarboxylic acid, a potential metabolite of a novel pyridine-containing drug, in human plasma.

1. Materials and Reagents:

-

Pyridine-2,5-dicarboxylic acid (analyte)

-

(2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid (Internal Standard, IS)

-

Human plasma (K₂EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve pyridine-2,5-dicarboxylic acid in methanol.

-

IS Stock Solution (1 mg/mL): Accurately weigh and dissolve (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid in methanol.

-

Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This will also serve as the protein precipitation solvent.

3. Sample Preparation (Protein Precipitation): [12][13]

-

Aliquot 100 µL of human plasma (calibration standards, quality controls, or study samples) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase A (see below) and vortex.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Instrumental Parameters:

-

LC System: UPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation from other matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions:

-

Pyridine-2,5-dicarboxylic acid: Determine precursor and product ions experimentally (e.g., m/z 168 -> 124).

-

(2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid: Determine precursor and product ions experimentally (e.g., m/z 173 -> 129).

-

-

Ion Source Parameters: Optimize for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

5. Method Validation: The bioanalytical method should be fully validated according to FDA or ICH M10 guidelines, assessing parameters such as selectivity, accuracy, precision, recovery, calibration curve, and stability.[4][8][14][15]

Workflow for LC-MS/MS Quantification:

Caption: Workflow for the quantification of pyridine-2,5-dicarboxylic acid in plasma.

Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry and NMR Spectroscopy

This protocol provides a general workflow for identifying metabolites of a ¹³C-labeled pyridine-containing drug.

1. In Vitro Incubation:

-

Incubate the (¹³C-labeled) parent drug with human liver microsomes or hepatocytes.

-

Include necessary cofactors (e.g., NADPH).

-

At various time points, quench the reaction with cold acetonitrile.

-

Process the samples as described in Protocol 1 (without the addition of an external IS for initial identification).

2. High-Resolution Mass Spectrometry (HRMS) Analysis:

-

Analyze the processed samples on a Q-TOF or Orbitrap mass spectrometer.

-